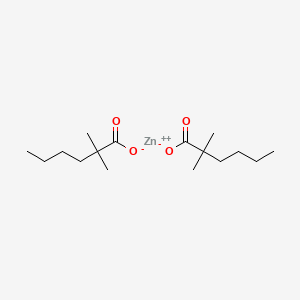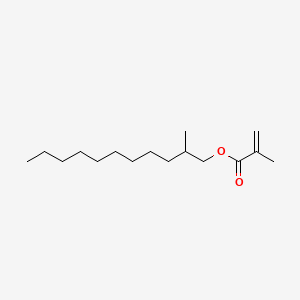
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N'-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- is a complex organosulfur compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a thiourea group, a nitrophenyl group, and a thiazolyl group, making it a versatile molecule with a wide range of applications in various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-nitrophenylethylamine with thiourea and a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 70-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher quantities of the compound with consistent quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiourea compounds. These products have diverse applications in different fields of research .
科学的研究の応用
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.
作用機序
The mechanism of action of Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The nitrophenyl group plays a crucial role in its biological activity, while the thiazolyl group enhances its binding affinity to target molecules .
類似化合物との比較
Similar Compounds
Thiourea: A simpler compound with a similar thiourea group but lacking the nitrophenyl and thiazolyl groups.
N-(2-Nitrophenyl)thiourea: Contains the nitrophenyl group but lacks the thiazolyl group.
N-(2-Thiazolyl)thiourea: Contains the thiazolyl group but lacks the nitrophenyl group.
Uniqueness
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of the nitrophenyl and thiazolyl groups, which confer enhanced biological activity and specificity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
172505-78-1 |
|---|---|
分子式 |
C12H12N4O2S2 |
分子量 |
308.4 g/mol |
IUPAC名 |
1-[2-(2-nitrophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12N4O2S2/c17-16(18)10-4-2-1-3-9(10)5-6-13-11(19)15-12-14-7-8-20-12/h1-4,7-8H,5-6H2,(H2,13,14,15,19) |
InChIキー |
ZJQTWNNDEJVWAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



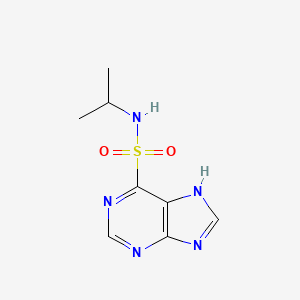
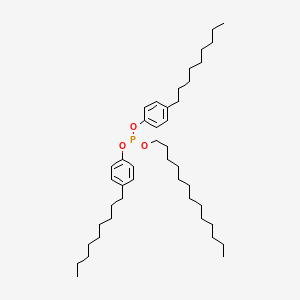
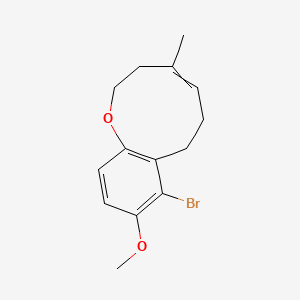
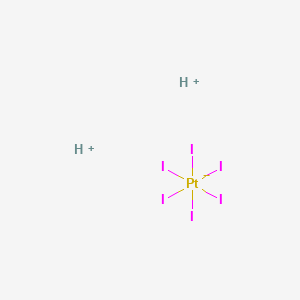
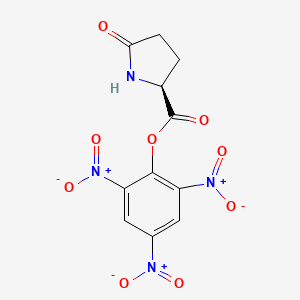

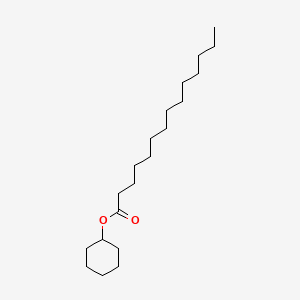
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
